REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1Cl.OC1C=CC(CC(O)=O)=CC=1.[NH3:27]>>[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1[NH2:27]
|
Name
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|
Quantity
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2.41 g
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Type
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reactant
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Smiles
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ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
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Smiles
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OC1=CC=C(C=C1)CC(=O)O
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring in a small autoclave for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Reaction Time |
4 h |
Name
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|
Type
|
product
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Smiles
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ClC=1C(N(N=CC1N)C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |